5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane

Description

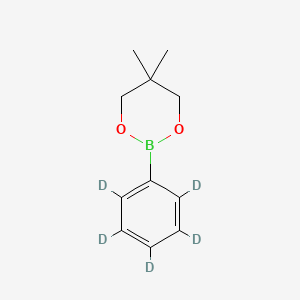

5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane is a six-membered boron-containing heterocycle with a dioxaborinane core. The 5,5-dimethyl groups stabilize the ring through steric and electronic effects, while the 2-position is substituted with a fully deuterated phenyl group.

Properties

Molecular Formula |

C11H15BO2 |

|---|---|

Molecular Weight |

195.08 g/mol |

IUPAC Name |

5,5-dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane |

InChI |

InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/i3D,4D,5D,6D,7D |

InChI Key |

FQMSNYZDFMWLGC-DKFMXDSJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])B2OCC(CO2)(C)C)[2H])[2H] |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane typically involves the following steps:

Formation of the Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Formation of the Dioxaborinane Ring: The deuterated phenyl ring is then reacted with 5,5-dimethyl-1,3,2-dioxaborinane under anhydrous conditions to form the final compound. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boron-containing ring into other boron derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Various boron-containing derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in reactions involving boron chemistry.

Biology: Utilized in isotopic labeling studies to trace metabolic pathways.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron-containing ring. The boron atom can form reversible covalent bonds with various biomolecules, influencing their activity and function. This interaction can affect molecular pathways involved in cellular processes, making it useful in both research and therapeutic applications.

Comparison with Similar Compounds

Yield Trends :

- Fluorinated and nitro-substituted analogs generally exhibit lower yields (47–73%) compared to methyl/phenyl derivatives (70–89%) due to electronic deactivation .

2.4 Spectroscopic and Physical Properties

- NMR Data: ¹¹B NMR: Resonances for dioxaborinanes range from δ 30–34 ppm, consistent with tetracoordinated boron .

- Stability : Nitro-substituted derivatives require cold storage (2–8°C), while methyl/phenyl analogs are stable at room temperature .

Biological Activity

5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHB_{O}_2

- Molecular Weight : 188.05 g/mol

- Structure : The compound features a dioxaborinane ring structure with a dimethyl and a pentadeuteriophenyl substituent.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Enzyme Inhibition : It is hypothesized that the dioxaborinane moiety can act as a boronate ester which may inhibit serine proteases and other enzymes involved in disease pathways.

- Antioxidant Activity : Initial studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Anticancer Properties

Several studies have explored the anticancer potential of boron-containing compounds. For instance:

- Case Study 1 : A study on boron-containing compounds demonstrated cytotoxic effects against various cancer cell lines (e.g., breast and prostate cancer) through apoptosis induction. The mechanism involved modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production.

Antimicrobial Activity

The biological activity of this compound has also been evaluated for antimicrobial effects:

- Case Study 2 : A series of tests indicated that the compound exhibited significant antimicrobial activity against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.

Data Summary

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Enzyme inhibition | Potential inhibition of proteases |

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary data suggest that the compound has a low toxicity profile; however, comprehensive studies are necessary to establish its safety for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.